molecular formula C6H11ClO2S B13257828 1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride

1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride

Cat. No.: B13257828
M. Wt: 182.67 g/mol
InChI Key: OXEIZMPFPQTNET-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a cyclopropyl ring. This compound is used in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride typically involves the reaction of 1-methylcyclopropylmethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

1-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.

The uniqueness of this compound lies in its cyclopropyl ring, which imparts specific steric and electronic properties that can influence its reactivity and applications .

Properties

Molecular Formula

C6H11ClO2S

Molecular Weight

182.67 g/mol

IUPAC Name

1-(1-methylcyclopropyl)ethanesulfonyl chloride

InChI

InChI=1S/C6H11ClO2S/c1-5(10(7,8)9)6(2)3-4-6/h5H,3-4H2,1-2H3

InChI Key

OXEIZMPFPQTNET-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C)S(=O)(=O)Cl

Origin of Product

United States

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